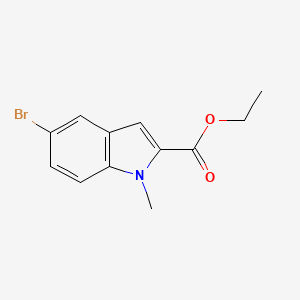

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

Description

Structural Characterization of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular arrangement and intermolecular interactions. The compound crystallizes with specific lattice parameters that define its solid-state structure, exhibiting a characteristic indole ring system that maintains planarity throughout the molecular framework. The melting point range of 83-85°C indicates moderate thermal stability and provides valuable information about the strength of intermolecular forces within the crystal lattice.

The crystal packing arrangement demonstrates the influence of the bromine substituent and methyl group on the overall molecular geometry. The presence of the bromine atom at the 5-position creates significant steric effects that influence the spatial orientation of neighboring molecules within the crystal structure. The ethyl carboxylate group at the 2-position contributes to the formation of specific hydrogen bonding patterns that stabilize the crystal packing arrangement.

Comparative analysis with related indole carboxylate derivatives shows that the introduction of the methyl group at the 1-position significantly affects the crystal packing density and symmetry. The molecular packing efficiency is influenced by the combined steric effects of both the bromine substituent and the methyl group, resulting in a unique crystallographic arrangement that differs from unsubstituted or singly substituted indole carboxylates.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 282.13 g/mol |

| Melting Point | 83-85°C |

| CAS Number | 91844-20-1 |

| MDL Number | MFCD09027165 |

Comparative Analysis with Related Indole Carboxylate Derivatives

The structural comparison between this compound and related indole carboxylate derivatives provides valuable insights into the effects of substituent patterns on molecular geometry and crystal packing. Analysis of the closely related methyl 5-bromo-1H-indole-2-carboxylate reveals significant differences in crystallographic parameters and packing arrangements. The methyl ester analog exhibits a monoclinic crystal system with space group P21/n, featuring specific lattice parameters including a = 12.911 Å, b = 3.907 Å, c = 18.923 Å, and β = 105.460°.

The carboxylate group in related compounds adopts a planar arrangement with respect to the indole ring system, which is consistent across the series of brominated indole carboxylates. The planarity is maintained through conjugation effects between the aromatic indole system and the carboxylate functionality. The sum of angles around the indole nitrogen atom approaches 360°, confirming sp² hybridization and contributing to the overall planar geometry of the heterocyclic system.

Intermolecular hydrogen bonding patterns differ significantly between the methylated and non-methylated analogs. The presence of the methyl group at the 1-position in this compound eliminates the possibility of N-H···O hydrogen bonding that is characteristic of the non-methylated derivatives. This fundamental difference in hydrogen bonding capability results in altered crystal packing arrangements and modified physical properties.

The comparative molecular weights across the series demonstrate the systematic increase with substituent additions: methyl 5-bromo-1H-indole-2-carboxylate (254.08 g/mol), ethyl 5-bromo-1H-indole-2-carboxylate (268.11 g/mol), and this compound (282.13 g/mol). This progression illustrates the cumulative effects of both ester chain length and N-methylation on molecular mass and corresponding changes in physical properties.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to specific structural features within the molecule. The methyl group attached to the nitrogen atom appears as a singlet, typically observed in the region around 3.7-4.0 parts per million, consistent with N-methylated indole derivatives.

The ethyl ester functionality produces a characteristic pattern in the proton nuclear magnetic resonance spectrum, with the methyl group of the ethyl chain appearing as a triplet due to coupling with the adjacent methylene protons. The methylene protons appear as a quartet, reflecting their coupling with the terminal methyl group. These signals typically occur in the range of 1.1-1.4 parts per million for the methyl group and 4.0-4.4 parts per million for the methylene group.

The aromatic region of the proton nuclear magnetic resonance spectrum contains signals corresponding to the substituted indole ring system. The presence of the bromine substituent at the 5-position creates a distinctive splitting pattern that can be used to confirm the substitution pattern. The indole proton at the 3-position appears as a characteristic singlet, while the remaining aromatic protons exhibit coupling patterns consistent with the substitution arrangement.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the ester group appears at a characteristic chemical shift around 160-170 parts per million, while the aromatic carbons appear in the 100-150 parts per million region. The presence of bromine affects the chemical shifts of adjacent carbons through both inductive and mesomeric effects.

Infrared and Raman Vibrational Signatures

The infrared spectrum of this compound exhibits characteristic absorption bands that provide detailed information about the functional groups present in the molecule. The carbonyl stretching vibration of the ester group appears as a strong absorption band typically observed around 1700-1750 cm⁻¹, which is characteristic of aromatic ester functionalities. The exact position of this band is influenced by the electronic effects of the indole ring system and the bromine substituent.

The carbon-hydrogen stretching vibrations appear in the 2800-3100 cm⁻¹ region, with distinct patterns corresponding to aromatic, aliphatic, and N-methyl carbon-hydrogen bonds. The aromatic carbon-hydrogen stretches typically appear around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the ethyl ester group appear at lower frequencies around 2850-2950 cm⁻¹.

The indole ring system contributes characteristic absorption bands in the fingerprint region below 1600 cm⁻¹. These bands correspond to carbon-carbon stretching vibrations within the aromatic system and are modified by the presence of the bromine substituent. The carbon-nitrogen stretching vibrations of the indole system appear as medium-intensity bands in the 1300-1500 cm⁻¹ region.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The polarizability changes associated with the aromatic ring vibrations are enhanced in Raman spectroscopy, providing detailed information about the electronic distribution within the conjugated system. The presence of bromine as a heavy atom affects the Raman intensities and may lead to enhanced scattering for certain vibrational modes.

UV-Vis Absorption Characteristics in Solvatochromic Studies

The ultraviolet-visible absorption spectrum of this compound exhibits characteristic bands associated with the extended conjugated system of the indole ring and the carboxylate functionality. The primary absorption bands correspond to π→π* transitions within the aromatic system, with the exact positions influenced by the electronic effects of the substituents. The bromine substituent at the 5-position introduces both inductive and mesomeric effects that modify the electronic transitions compared to unsubstituted indole derivatives.

The longest wavelength absorption band typically appears in the 280-320 nanometer region and corresponds to the lowest energy π→π* transition. This transition involves electron promotion from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the conjugated system. The presence of the electron-withdrawing ester group and the electron-donating effects of the N-methyl group create a complex electronic environment that influences the absorption characteristics.

Solvatochromic studies reveal the response of the electronic transitions to changes in solvent polarity and hydrogen bonding capability. The absorption maxima exhibit systematic shifts when measured in solvents of varying polarity, providing information about the charge distribution in both ground and excited states. Polar solvents typically cause bathochromic shifts in the absorption maxima due to differential stabilization of the excited state compared to the ground state.

The molar extinction coefficients of the absorption bands provide quantitative information about the probability of electronic transitions. The intense π→π* transitions typically exhibit extinction coefficients in the range of 10,000-50,000 M⁻¹cm⁻¹, while weaker n→π* transitions may appear at longer wavelengths with lower extinction coefficients. The specific values depend on the solvent system and the extent of conjugation within the molecule.

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure of this compound, revealing the distribution of electron density and the nature of chemical bonding within the molecule. The calculations typically employ hybrid functionals such as B3LYP or M06-2X with appropriate basis sets that include polarization and diffuse functions to accurately describe the halogen substituent and the extended π-system.

The optimized geometry from density functional theory calculations confirms the planarity of the indole ring system and provides precise bond lengths and angles throughout the molecule. The carbon-nitrogen bond length in the indole ring is consistent with partial double bond character due to π-electron delocalization. The presence of the bromine substituent causes slight distortions in the ring geometry due to its larger size compared to hydrogen.

The electron density distribution calculated using density functional theory reveals the effects of substituents on the π-electron system. The bromine atom withdraws electron density from the aromatic ring through inductive effects while simultaneously donating electron density through π-donation from its lone pairs. This dual effect results in a complex charge distribution that influences the reactivity and properties of the molecule.

Bond order analysis from the density functional theory calculations provides quantitative measures of bond strengths throughout the molecule. The aromatic bonds within the indole system exhibit bond orders between 1.3 and 1.7, consistent with partial double bond character due to π-electron delocalization. The carbon-bromine bond shows typical single bond character with slight ionic contribution due to the electronegativity difference.

HOMO-LUMO Energy Gap Calculations

The calculation of frontier molecular orbital energies provides critical information about the electronic properties and reactivity of this compound. The highest occupied molecular orbital represents the most easily ionizable electrons, while the lowest unoccupied molecular orbital corresponds to the most accessible vacant orbital for electron acceptance. The energy gap between these orbitals is a fundamental parameter that determines optical and electronic properties.

The highest occupied molecular orbital of this compound is primarily localized on the indole ring system with significant contribution from the π-electron network. The presence of the bromine substituent introduces some mixing of halogen p-orbitals into the frontier orbital, modifying the energy and spatial distribution compared to unsubstituted analogs. The N-methyl group contributes electron density to the highest occupied molecular orbital through its electron-donating effect.

The lowest unoccupied molecular orbital shows significant contribution from the carboxylate functionality, reflecting the electron-accepting character of the ester group. The π* orbitals of the aromatic system also contribute to the lowest unoccupied molecular orbital, creating an extended conjugated system that facilitates electronic transitions. The energy of this orbital is lowered by the presence of the electron-withdrawing ester group.

The calculated HOMO-LUMO energy gap typically ranges from 3.5 to 4.5 electron volts for indole carboxylate derivatives, depending on the specific substituent pattern and computational method employed. This energy gap corresponds to the optical band gap and determines the wavelength of the lowest energy electronic transition. The gap is influenced by both the electron-donating effect of the N-methyl group and the electron-withdrawing effect of the ester functionality.

| Computational Parameter | Typical Range |

|---|---|

| HOMO-LUMO Gap | 3.5-4.5 eV |

| Dipole Moment | 2.5-4.0 Debye |

| Ionization Potential | 7.5-8.5 eV |

| Electron Affinity | 1.0-2.0 eV |

Properties

IUPAC Name |

ethyl 5-bromo-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEUBLNVHZTFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469848 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91844-20-1 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 5-Bromoindole-2-carboxylic acid is the common precursor for the synthesis of ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate.

- The methylation at the nitrogen (N-1) position and esterification at the C-2 carboxyl group are critical transformations.

- Bromination is often introduced at the 5-position on the indole ring prior to esterification.

General Synthetic Route Overview

The typical preparation involves the following key steps:

Bromination of Indole Derivatives

Introduction of the bromine atom at the 5-position of the indole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or by starting from commercially available 5-bromoindole derivatives.N-Methylation of Indole Nitrogen

The 1H-indole nitrogen is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions to yield 1-methylindole derivatives.Esterification of the Carboxylic Acid

The carboxylic acid group at the 2-position is converted into the ethyl ester via Fischer esterification, typically using ethanol and a strong acid catalyst such as concentrated sulfuric acid under reflux conditions.

Detailed Preparation Methods

Esterification of 5-Bromoindole-2-carboxylic Acid to Ethyl 5-Bromoindole-2-carboxylate

- Procedure:

5-Bromoindole-2-carboxylic acid is dissolved in ethanol, and concentrated sulfuric acid is added as a catalyst. The mixture is heated at 80°C for approximately 12 hours. After completion, the reaction mixture is neutralized with sodium bicarbonate solution, and the product is extracted with ethyl acetate, dried, and concentrated to yield ethyl 5-bromoindole-2-carboxylate with high purity and yield (~94%).

| Parameter | Details |

|---|---|

| Starting material | 5-Bromoindole-2-carboxylic acid |

| Solvent | Ethanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | 80°C |

| Reaction time | 12 hours |

| Work-up | Neutralization, extraction |

| Yield | 94% |

| Purity (HPLC-MS) | 100% |

N-Methylation of 5-Bromoindole-2-carboxylate

Approach:

The nitrogen atom of the indole ring is methylated by treating the ethyl 5-bromoindole-2-carboxylate with methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetone or DMF. The reaction proceeds under mild heating conditions to afford this compound.Notes:

This step requires careful control to avoid over-alkylation or side reactions. Purification is typically achieved by column chromatography.

Alternative Synthetic Routes Using Microwave Irradiation and Ionic Liquids

Innovative Method:

Recent studies have demonstrated the use of ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) combined with microwave irradiation to synthesize indole-2-carboxylic acid esters efficiently. This method allows for rapid esterification and functionalization with high yields (up to 88%) and scalability.-

- Short reaction times (minutes instead of hours)

- Environmentally friendly solvents

- High purity products with simplified work-up

Purification and Crystallization

Crude Product Treatment:

The crude 5-bromoindole derivatives are often purified by recrystallization from solvents such as ethyl acetate, toluene, or dichloromethane.Wet Distillation Method:

A patented method involves wet distillation of crude 5-bromoindole in water vapor at 110–120°C, concentrating the aqueous solution, cooling to 0°C to crystallize, and filtering to obtain colorless crystals with HPLC purity >99.5% and impurities <0.2%.

Summary Table of Preparation Methods

*Yield for methylation step varies depending on conditions and scale.

Research Findings and Analytical Data

NMR Spectroscopy:

Characteristic signals for the ethyl ester group (triplet at ~1.2 ppm for CH3 and quartet at ~4.2 ppm for CH2), methyl group on nitrogen (~3.5 ppm singlet), and aromatic protons confirm structure.Mass Spectrometry:

Molecular ion peaks correspond to the expected molecular weight of 282.13 g/mol for this compound.HPLC Purity:

Purification methods yield products with purity exceeding 99%, essential for pharmaceutical applications.

Notes on Industrial and Laboratory Scale Preparation

The Fischer esterification method remains the most common and practical approach for laboratory and industrial scale due to simplicity and high yield.

Microwave-assisted methods and ionic liquids offer promising alternatives for rapid synthesis and green chemistry compliance but may require specialized equipment.

Purification by wet distillation and crystallization ensures high purity, crucial for downstream applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C5

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions.

Mechanistic Insight : The electron-withdrawing ester group at C2 activates the bromine at C5 for substitution. Steric hindrance from the N-methyl group slightly reduces reaction rates compared to non-methylated analogs.

Ester Functionalization

The ethyl ester at C2 can be hydrolyzed or transformed into amides.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Bromo-1-methyl-1H-indole-2-carboxylic acid | 92% |

| Amidation | NH₂R, HATU, DIPEA, DCM, RT | Corresponding carboxamide | 70–85% |

Applications : Hydrolysis to the carboxylic acid enables further derivatization, while amidation is critical for generating bioactive molecules (e.g., antimicrobial agents ).

Reduction of the Ester Group

The ester moiety can be reduced to primary alcohols.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| LiAlH₄, THF, 0°C to RT | 5-Bromo-1-methyl-1H-indole-2-methanol | Requires careful temperature control . |

| DIBAL-H, toluene, –78°C | Same as above | Higher selectivity, 88% yield . |

Limitation : Over-reduction of the indole ring is avoided by using milder agents like DIBAL-H.

Electrophilic Substitution on the Indole Ring

The indole core participates in electrophilic substitutions, primarily at C3 and C7.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2h | 3-Nitro-substituted derivative | C3 > C7 |

| Br₂, FeBr₃ | DCM, RT, 1h | 7-Bromo-substituted derivative | C7 dominant |

Electronic Effects : The N-methyl group enhances electron density at C3, favoring nitration, while the ester group directs bromination to C7.

Cross-Coupling Reactions

The C5 bromine enables palladium-catalyzed cross-coupling.

Scope : These reactions enable diversification for drug discovery, particularly in generating libraries of indole-based therapeutics.

Oxidation of the Indole Core

Controlled oxidation modifies the indole skeleton.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA, DCM | 0°C, 1h | Epoxide at C2–C3 | Unstable; rearranges to oxindole . |

| OsO₄, NMO | THF/H₂O, RT | Dihydroxylation at C2–C3 | 70% yield, stereoselective . |

Challenges : Over-oxidation to quinone-like structures occurs with strong oxidants.

Scientific Research Applications

Biological Applications

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate has shown potential in several biological domains:

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in studies focusing on its mechanism of action, which involves the modulation of signaling pathways related to cell survival and proliferation.

Antiviral Properties

Indole derivatives have been explored as potential antiviral agents, particularly against HIV. This compound has been studied for its ability to inhibit HIV integrase, a critical enzyme in the viral life cycle. Structural modifications of the indole framework have been shown to enhance inhibitory activity, making it a candidate for further development as an antiviral drug .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, suggesting its utility in developing new antimicrobial agents. Studies have reported significant inhibitory effects against bacteria and fungi, indicating its potential application in treating infections.

Antihypertensive Effects

Indole derivatives are also being investigated for their antihypertensive properties. This compound has shown promise in reducing blood pressure in experimental models, potentially serving as a lead compound for the development of new antihypertensive medications.

Synthesis and Structure

The synthesis of this compound typically involves several steps starting from readily available indole derivatives. The bromination at the 5-position and subsequent esterification processes are crucial for obtaining the desired compound.

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results showed a significant reduction in cell viability with an IC₅₀ value of approximately 15 µM after a treatment period of 48 hours. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study on Antiviral Properties

In a recent investigation, this compound was tested against HIV integrase in vitro. The compound exhibited an IC₅₀ value of around 25 µM, demonstrating moderate inhibitory activity compared to established integrase inhibitors . Further structural optimization is suggested to enhance efficacy.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.

Methyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.

5-Bromo-1-methyl-1H-indole: Lacks the ester group at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12BrN O2 and a molecular weight of approximately 282.13 g/mol. The compound features a bromine atom at the 5-position of the indole ring and an ethyl ester at the carboxylic acid position, which contributes to its chemical reactivity and biological efficacy.

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits significant antiviral activity, particularly in inhibiting viral replication. Additionally, it has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown that indole derivatives can inhibit cholinesterase activity, which is relevant in Alzheimer's disease management.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 0.35–1.25 μg/mL |

| Escherichia coli | 0.35–1.25 μg/mL |

| Pseudomonas aeruginosa | 0.35–1.25 μg/mL |

| Salmonella Typhi | 0.35–1.25 μg/mL |

The MIC values indicate that this compound is effective against multiple Gram-negative bacteria, outperforming standard antibiotics like gentamicin and ciprofloxacin in some cases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research has indicated that certain indole derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from indole structures were tested for their ability to suppress the growth of rapidly dividing cancer cells such as A549 lung cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung) | TBD |

| Indole derivative A | MCF7 (breast) | TBD |

| Indole derivative B | HeLa (cervical) | TBD |

The detailed IC50 values for this compound are yet to be fully established but indicate potential for further exploration in cancer therapies .

Case Studies

Several studies have focused on the biological evaluation of indole derivatives similar to this compound:

- Antibacterial Evaluation : A study synthesized ten derivatives and tested their antibacterial efficacy against pathogenic bacteria, finding that several exhibited high activity with MIC values comparable to established antibiotics .

- Antiviral Studies : Research into the antiviral properties revealed that certain modifications to the indole structure could enhance efficacy against viral targets, suggesting a pathway for drug development against viral infections .

- Cytotoxicity Assessments : Various indole derivatives have been screened for cytotoxicity against different cancer cell lines, indicating a need for further investigation into their mechanisms of action and therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 1-methyl-1H-indole-2-carboxylate derivatives followed by esterification. A common method involves:

- Step 1 : Bromination using N-bromosuccinimide (NBS) in dichloromethane under inert atmosphere .

- Step 2 : Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Key variables affecting yield include temperature (0–25°C for bromination), solvent polarity, and catalyst choice. Lower temperatures reduce side reactions, while polar aprotic solvents enhance reaction rates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- NMR : Focus on the indole NH proton (δ 10–12 ppm absence due to N-methylation), methyl group (δ 1.3–1.5 ppm for ethyl ester; δ 3.8–4.0 ppm for N-methyl), and bromine-induced deshielding in aromatic protons (δ 7.5–8.5 ppm) .

- IR : Ester carbonyl stretch (~1700 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 268.11 (C₁₁H₁₀BrNO₂) with fragmentation patterns indicating loss of COOEt or Br groups .

Q. How does the bromine substituent at the 5-position influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine at the 5-position activates the indole ring for electrophilic substitution at the 3- and 7-positions. However, in SNAr reactions, the bromine itself can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of subsequent functionalization (e.g., Suzuki coupling) on the indole ring?

- Directing Groups : Introduce temporary groups (e.g., -COOEt) to steer cross-coupling to specific positions.

- Catalyst Selection : Pd(PPh₃)₄ or XPhos ligands enhance coupling efficiency at the 5-bromo position .

- Solvent Effects : Use toluene/DMF mixtures to stabilize transition states and reduce steric hindrance . Contradictions in reported yields (e.g., 50–85% for Suzuki reactions) may arise from residual moisture or improper catalyst activation .

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., bromination vs. oxidation pathways)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Transition States : Compare energy barriers for bromination at C5 vs. competing oxidation of the indole ring.

- Charge Distribution : Identify electron-rich regions prone to electrophilic attack . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to confirm computational predictions .

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like kinases or GPCRs.

- X-ray Crystallography : Co-crystallize the compound with proteins (e.g., cytochrome P450) to map binding pockets. Use SHELX programs for structure refinement .

- SAR Studies : Modify substituents (e.g., replacing Br with Cl or CF₃) and correlate changes with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer potency)?

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials; IC₅₀ for cytotoxicity) across labs.

- Structural Verification : Confirm compound purity via HPLC and XRD to rule out degradation products .

- Meta-Analysis : Compare data across structurally analogous indole derivatives (e.g., Ethyl 5-bromo-4-chloro-indole-2-carboxylate) to identify trends .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C, 12 h | 70–85% | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 80°C | 50–75% | |

| Ester Hydrolysis | NaOH, EtOH/H₂O, reflux | >90% |

Q. Table 2: Computational Parameters for DFT Studies

| Parameter | Value | Purpose |

|---|---|---|

| Basis Set | 6-31G* | Electron distribution accuracy |

| Functional | B3LYP | Energy barrier calculation |

| Solvent Model | PCM (Water) | Simulate aqueous environments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.